molecular formula C13H8N2O3 B13693204 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid

Cat. No.: B13693204
M. Wt: 240.21 g/mol
InChI Key: FNBQKJSMQWRTEK-UHFFFAOYSA-N
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Description

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and carboxylic acid functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminonicotinic acid with an aldehyde, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division . This inhibition can result in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

5-oxo-6H-benzo[c][2,6]naphthyridine-8-carboxylic acid

InChI

InChI=1S/C13H8N2O3/c16-12-9-3-4-14-6-10(9)8-2-1-7(13(17)18)5-11(8)15-12/h1-6H,(H,15,16)(H,17,18)

InChI Key

FNBQKJSMQWRTEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C3=C2C=NC=C3

Origin of Product

United States

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